

# Application Notes and Protocols for Anthrone Assay in Plant Extracts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anthrone

Cat. No.: B1665570

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a comprehensive protocol for the quantitative determination of carbohydrates in plant extracts using the **anthrone** method. The **anthrone** assay is a widely used colorimetric method for estimating the total carbohydrate content in a given sample. The principle involves the hydrolysis of polysaccharides into monosaccharides by concentrated acid, followed by the dehydration of these monosaccharides into furfural or hydroxymethylfurfural.<sup>[1][2]</sup> These compounds then react with **anthrone** reagent to form a blue-green colored complex, the intensity of which is proportional to the carbohydrate concentration and can be measured spectrophotometrically at approximately 620 nm.<sup>[1][3][4]</sup> This protocol details the necessary reagents, step-by-step procedures for sample preparation, assay execution, and data analysis.

## Experimental Protocols

### Protocol 1: Preparation of Plant Extract

This protocol outlines the extraction of soluble sugars and total carbohydrates from plant material.

Materials:

- Dried and finely ground plant tissue
- 80% Ethanol

- 100% Acetone (optional, for pigmented tissues)
- 2.5 N Hydrochloric Acid (HCl)
- Sodium Carbonate (solid)
- Centrifuge and centrifuge tubes
- Water bath

Procedure:

- Pigment Removal (for colored extracts): For tissues rich in chlorophyll or other pigments, pre-extract the ground material with 100% acetone to remove interfering substances.<sup>[5]</sup> Centrifuge and discard the acetone supernatant.
- Extraction of Soluble Sugars:
  - Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.<sup>[6]</sup>
  - Add 5-10 mL of 80% ethanol to the tube.<sup>[5]</sup>
  - Homogenize the mixture and centrifuge at 4000 rpm for 15 minutes.
  - Collect the supernatant, which contains the soluble sugars. This fraction can be analyzed directly.
- Extraction of Total Carbohydrates (including starch):
  - Weigh 100 mg of the sample into a boiling tube.<sup>[6]</sup>
  - Add 5 mL of 2.5 N HCl to hydrolyze the polysaccharides into simple sugars.<sup>[6]</sup>
  - Place the tube in a boiling water bath for three hours.<sup>[6]</sup>
  - Allow the tube to cool to room temperature.<sup>[6]</sup>
  - Neutralize the solution by carefully adding solid sodium carbonate until effervescence ceases.<sup>[6]</sup>

- Make up the final volume to a known quantity (e.g., 100 mL) with distilled water and centrifuge to pellet any solid debris.[6]
- The clear supernatant is now ready for analysis.

## Protocol 2: Preparation of Reagents and Standards

Reagents:

- **Anthrone Reagent (0.2% w/v):**
  - Carefully dissolve 200 mg of **anthrone** in 100 mL of ice-cold 95% sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[6]
  - Safety Note: Always add acid to water (or in this case, **anthrone** to acid) slowly and with caution in a fume hood, as the reaction is highly exothermic. Wear appropriate personal protective equipment (PPE).
  - This reagent should be prepared fresh before use and kept chilled on ice.[1][6]
- **Glucose Stock Standard (1 mg/mL):**
  - Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water.[6]
- **Glucose Working Standards (10-100 µg/mL):**
  - Dilute 10 mL of the stock standard solution to 100 mL with distilled water to get a concentration of 100 µg/mL.[7]
  - From this working standard, prepare a series of dilutions in separate test tubes as detailed in Table 1.

## Protocol 3: Anthrone Assay Procedure

- **Setup:** Label a series of clean, dry test tubes for the blank, standards, and unknown plant extract samples.
- **Pipetting:**

- Pipette the appropriate volumes of the glucose working standard into the corresponding tubes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL).[6]
- Pipette 0.5 mL and 1.0 mL of the prepared plant extract supernatant into the sample tubes. [6]
- For the blank, pipette 1.0 mL of distilled water.[3][7]
- Adjust the final volume in all tubes to 1.0 mL with distilled water.[3][6]
- Reaction:
  - Place all tubes in an ice bath to chill.[5][8]
  - Carefully add 4 mL of the chilled **anthrone** reagent to each tube.[6][7]
  - Mix the contents thoroughly by vortexing while keeping the tubes in the ice bath.[1][3]
- Incubation:
  - Cover the tubes and heat them in a boiling water bath (100°C) for exactly 10 minutes.[3][4]  
[6] The development of a green or blue-green color indicates the presence of carbohydrates.[1][3]
- Cooling: Immediately transfer the tubes to an ice bath to stop the reaction and cool them to room temperature.[9]
- Measurement:
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the wavelength to 620 nm (or 630 nm).[3][6]
  - Use the blank solution to zero the spectrophotometer.
  - Measure the absorbance of each standard and sample solution.

## Protocol 4: Data Analysis

- **Standard Curve:** Plot a standard curve of absorbance at 620 nm (Y-axis) versus the concentration of glucose in the standards (µg/mL) (X-axis).[3][7]
- **Calculation:** Use the standard curve to determine the concentration of carbohydrates in the plant extract samples.[3] The amount of carbohydrate can be calculated using the linear regression equation ( $y = mx + c$ ) derived from the standard curve.[7]
  - $\text{Concentration (}\mu\text{g/mL)} = (\text{Absorbance of Sample} - \text{y-intercept}) / \text{slope}$ [7]
- **Final Concentration:** Remember to account for the initial weight of the plant material and any dilutions made during the extraction and assay procedures to express the final result in mg/g of the dry weight of the plant sample.

## Data Presentation

Quantitative data from the assay should be recorded in a structured format for clarity and easy interpretation.

Table 1: Standard Curve Data

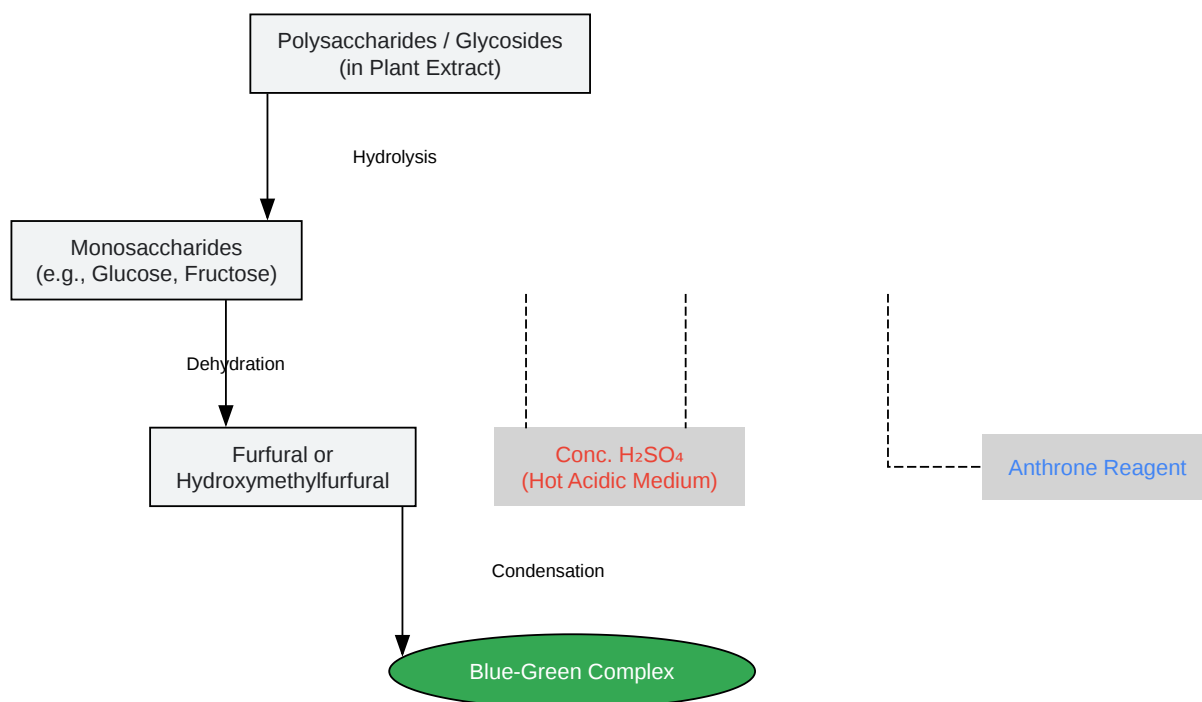
Tube No.	Volume of Working Standard (mL)	Volume of dH <sub>2</sub> O (mL)	Final Glucose Conc. (µg/mL)	Absorbance at 620 nm
1 (Blank)	0.0	1.0	0	0.000
2	0.2	0.8	20	(e.g., 0.150)
3	0.4	0.6	40	(e.g., 0.300)
4	0.6	0.4	60	(e.g., 0.450)
5	0.8	0.2	80	(e.g., 0.600)
6	1.0	0.0	100	(e.g., 0.750)

Table 2: Sample Analysis Data

Sample ID	Volume of Extract (mL)	Absorbance at 620 nm	Conc. from Curve (µg/mL)	Total Carbohydrate (mg/g dry weight)
Extract A	0.5	(e.g., 0.480)	(Calculated Value)	(Final Calculated Value)
Extract B	1.0	(e.g., 0.510)	(Calculated Value)	(Final Calculated Value)

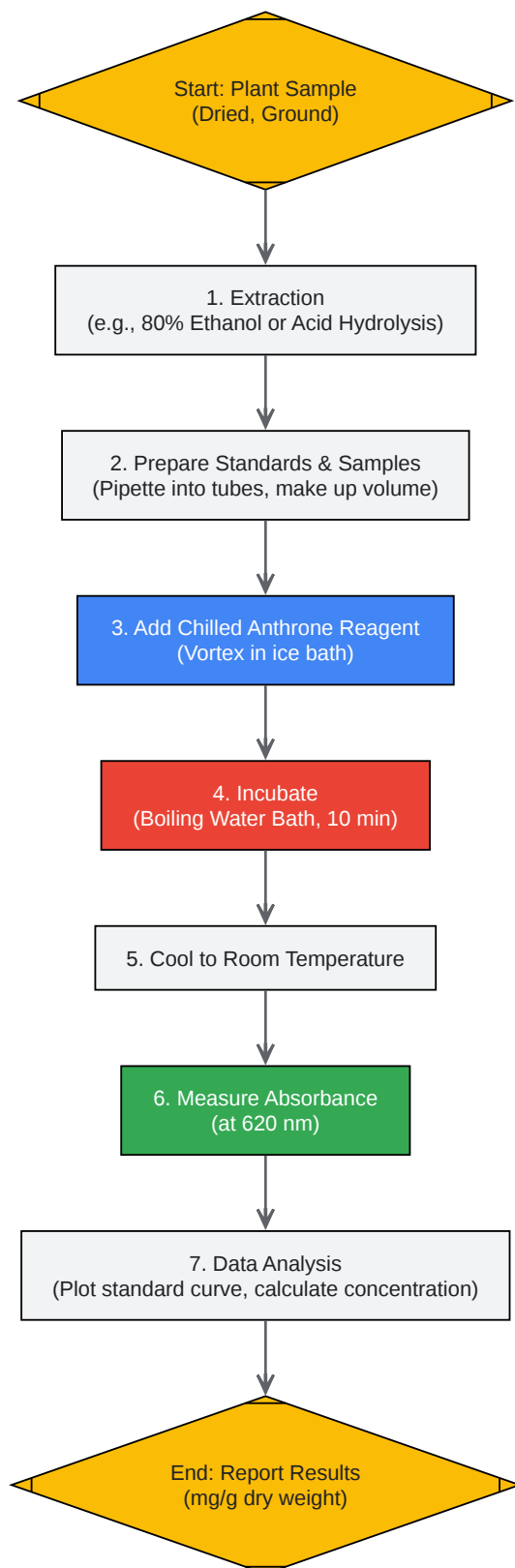
## Visualizations

Diagrams illustrating the chemical principle and experimental workflow provide a clear visual guide to the assay.



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Caption: Principle of the **Anthrone** Reaction.



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Caption: Workflow for **Anthrone** Assay.

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## References

- 1. microbenotes.com [microbenotes.com]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. iitg.ac.in [iitg.ac.in]
- 4. iaajps.com [iaajps.com]
- 5. researchgate.net [researchgate.net]
- 6. drmr.res.in [drmr.res.in]
- 7. biochemden.com [biochemden.com]
- 8. scispace.com [scispace.com]
- 9. static.igem.org [static.igem.org]
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Phone: (601) 213-4426  
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